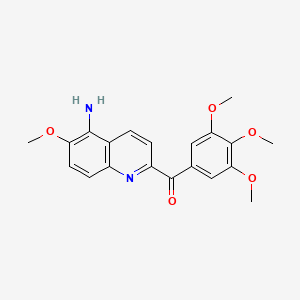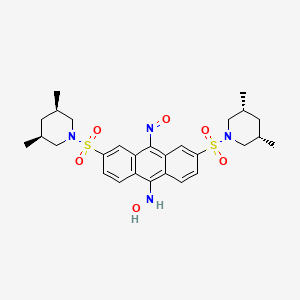![molecular formula C23H29FN6O B612214 1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea CAS No. 1454682-72-4](/img/structure/B612214.png)
1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LY3009120 is an inhibitor of Raf kinases, including A-Raf, B-Raf, and c-Raf (IC50s = 44, 31-47, and 42 nM, respectively, in whole cell lysates). It also inhibits B-Raf mutants V600E and V600E+G468A (IC50s = 5.8 and 17 nM, respectively, in biochemical assays). LY3009120 induces Raf dimerization and, unlike vemurafenib (PLX4032; ) and dabrafenib, inhibits kinase activity of induced dimers. It inhibits cell cycling in B-Raf or Ras mutant cancer cells and has significant antitumor activity in B-Raf and K-Ras mutant preclinical models of colorectal cancer. LY3009120 is also active against B-Raf in-frame deletions in vitro and in mouse models.
LY3009120, also known as DP-4978, is potent and selective pan-RAF inhibitor with potential anticancer activity. LY3009120 showed activities against BRaf or Ras mutant tumor cells. LY3009120 binds to ARaf, BRaf and CRaf isoforms with similar affinity in cells with activating mutations of BRaf or KRas. LY3009120 induces minimal paradoxical pathway activation in NRas or KRas mutant cells. LY3009120 inhibits MEK phosphorylation and cell proliferation in vitro, and exhibits anti-tumor activity in multiple xenograft models carrying mutations in BRaf, NRas or KRas.
Scientific Research Applications
Hydrogen Bonding in Pyrimidine Derivatives : Ureidopyrimidinones, which include compounds similar to the one you mentioned, have been studied for their strong dimerization properties via quadruple hydrogen bonding. This property is significant in the development of supramolecular structures and materials (Beijer et al., 1998).
Antimicrobial Activity : Pyrimidine derivatives exhibit significant antimicrobial properties. The synthesis and evaluation of these compounds, which include structures related to your compound, have contributed to the development of new antimicrobial agents (Rathod & Solanki, 2018).
Herbicidal Applications : Substituted phenyltetrahydropyrimidinones, a class that shares structural similarities with the compound , have been identified as chlorosis-inducing herbicides. They inhibit carotenoid biosynthesis in plants, demonstrating their potential in agricultural applications (Babczinski et al., 1995).
Anti-Cancer Research : There's ongoing research into the synthesis of novel urea derivatives, including pyrimidin-4-yl derivatives, for their potential application in treating chronic myeloid leukemia and cancer. These compounds have shown promising results in inhibiting specific signaling pathways involved in cancer cell proliferation (Li et al., 2019).
CNS Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a group which includes similar structures, have been developed and found to demonstrate anxiolytic and muscle-relaxant activities. These findings are significant for the development of new central nervous system agents (Rasmussen et al., 1978).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : The synthesis and testing of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the compound you mentioned, have been conducted. Some of these compounds exhibited significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
properties
IUPAC Name |
1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCBMISMPSAZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1454682-72-4 |
Source


|
| Record name | LY-3009120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3009120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

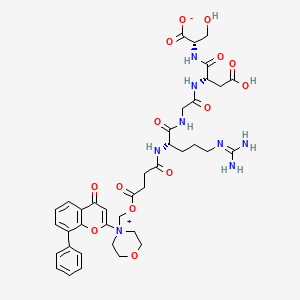
![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)
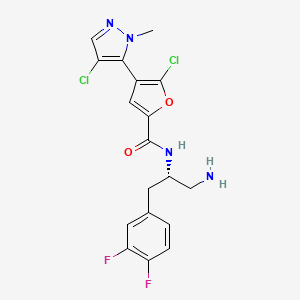
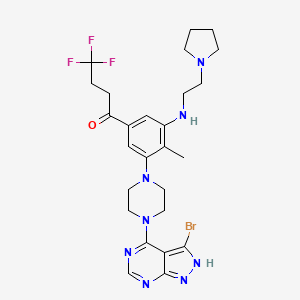
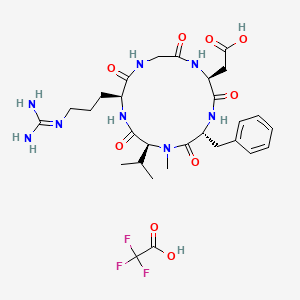




![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)
